3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone chemical properties
3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone chemical properties
This guide serves as a definitive technical reference for 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone , a critical Mannich base intermediate in the synthesis of central nervous system (CNS) active agents.[1][2]
Synonyms: 2-Methyl-3-dimethylaminopropiophenone;
Executive Summary
3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone represents a classic
This molecule functions primarily as a versatile C3 synthon in organic synthesis.[1][2] It is structurally homologous to the carbon skeleton found in analgesics such as Tapentadol and Tramadol , serving as a model compound for optimizing the synthesis of 1-aryl-2-methyl-3-aminopropane derivatives.[1][2]
Physicochemical Characterization
The stability and reactivity of this compound are governed by its nature as a Mannich base.[1][2] It is most commonly handled as its hydrochloride salt to mitigate the risk of oxidative degradation and retro-Mannich fragmentation.[1][2]
Table 1: Key Physical Properties
| Property | Value | Context |
| Molecular Formula | Free Base | |
| Molecular Weight | 191.27 g/mol | Free Base |
| Molecular Weight | 227.73 g/mol | Hydrochloride Salt |
| Boiling Point | 80–82 °C @ 1 Torr | Free Base (Vacuum Distillation required) |
| Melting Point | 138–141 °C (Crude) | Hydrochloride Salt [1] |
| Solubility | High: Ethanol, Water, Acetone | As HCl salt |
| pKa | ~9.0–9.5 | Estimated (Tertiary amine) |
| Chirality | Racemic (RS) | Synthesized via non-stereoselective Mannich reaction |
Stability Alert: The Retro-Mannich Reaction
Researchers must be acutely aware of the Retro-Mannich equilibrium. Upon heating in neutral or basic aqueous media, the compound undergoes
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Storage Protocol: Store as the HCl salt under inert gas (Argon/Nitrogen) at <25°C.
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Handling: Avoid prolonged exposure to pH > 10 at elevated temperatures unless elimination is the desired pathway (e.g., generating vinyl ketones in situ).[1][2]
Synthetic Methodology: The Mannich Reaction
The synthesis follows a classic acid-catalyzed condensation mechanism.[1][2] The choice of acid catalyst and solvent is critical to favor the kinetic product and prevent polymerization of the formaldehyde source.[1][2]
Mechanism of Action
The reaction proceeds via the in situ formation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is then intercepted by the enol form of propiophenone.[1][2]
Figure 1: Mechanistic pathway for the synthesis of 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone.[1][2][3] The rate-determining step is typically the attack of the enol on the iminium ion.[1][2]
Validated Synthetic Protocol
Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.1 eq), Conc.[1] HCl (Catalytic), Ethanol (Solvent).[1][2]
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylamine HCl and paraformaldehyde in absolute ethanol. Add catalytic concentrated HCl (approx.[1][2] 0.5 mL per 100 mmol scale).[1][2]
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Addition: Add propiophenone. The mixture may initially be heterogeneous.[1][2][4]
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Reflux: Heat the mixture to reflux (approx. 80°C). The solution will clarify as paraformaldehyde depolymerizes and the Mannich reaction proceeds.[1][2] Maintain reflux for 2–4 hours.
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Precipitation: Cool the reaction mixture to room temperature. Add acetone to induce crystallization of the hydrochloride salt.[1][2]
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Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone to remove unreacted propiophenone (which is soluble in acetone).[1][2]
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Purification: Recrystallize from Ethanol/Acetone (1:5) if high purity (>99%) is required for biological assays [1].[1][2]
Reactivity & Applications in Drug Design
This molecule is rarely the end-product; it is a high-value "building block."[1][2]
Diastereoselective Reduction
Reduction of the ketone moiety (C1) yields 3-(dimethylamino)-2-methyl-1-phenyl-1-propanol .[1][2]
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Reagents:
(Sodium Borohydride) in Methanol. -
Outcome: This generates a second chiral center at C1.[1][2] The reduction of the racemic ketone typically yields a mixture of syn and anti amino alcohols (diastereomers).[1][2]
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Significance: The anti diastereomer often exhibits higher potency in monoamine reuptake inhibition assays relevant to antidepressant research [2].[1][2]
Grignard Addition
Reaction with aryl-Grignard reagents (e.g., Phenylmagnesium bromide) converts the ketone into a tertiary alcohol.[1][2]
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Relevance: This pathway mimics the synthesis of Methadone -like or Tramadol -like scaffolds, where a tertiary alcohol is flanked by a basic amine side chain.[1][2]
Resolution of Enantiomers
Since the Mannich reaction yields a racemate, chiral resolution is often performed at the amino-alcohol stage using tartaric acid or via enzymatic kinetic resolution, as the biological activity of
Safety and Handling
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Acute Toxicity: Mannich bases are generally toxic if swallowed (Category 3/4).[1][2]
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Irritation: The hydrochloride salt is a potent eye and skin irritant.[1][2] Dust inhalation must be avoided.[1][2]
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Regulatory: While not a controlled substance itself in most jurisdictions, it is a structural isomer of controlled methcathinone derivatives.[1][2] Researchers must maintain strict chain-of-custody documentation.[1][2]
References
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Blicke, F. F. "The Mannich Reaction."[1][2][4] Organic Reactions, Vol. 1, Wiley, 1942, pp. 303-341.[4] [Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.305 (1955) - Protocol adapted from des-methyl analog]([Link]1][2]
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Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[2] CRC Press, 1994.[1][2] (Comprehensive review of stability and reactivity).
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PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2][3] National Center for Biotechnology Information (2025).[1][2] [Link][1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)-1-phenyl-1-propanone | C11H15NO | CID 77042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
